Cas no 959239-10-2 (1-(6-Bromopyridin-2-yl)piperidin-3-ol)

1-(6-Bromopyridin-2-yl)piperidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-(6-Bromopyridin-2-yl)piperidin-3-ol
- AB54304
- 6-(PIPERIDIN-3-OL)-2-BROMOPYRIDINE
- 6-(piperidin-3-ol)-2-bromopyridine, AldrichCPR
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- インチ: 1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2
- InChIKey: INBUDHUQWUBOTL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=N1)N1CCCC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 191
- トポロジー分子極性表面積: 36.4
1-(6-Bromopyridin-2-yl)piperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-250mg |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 250mg |
¥2131.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-1g |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 1g |
¥4958.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-5g |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 5g |
¥16061.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-100mg |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 100mg |
¥1083.00 | 2024-04-23 |
1-(6-Bromopyridin-2-yl)piperidin-3-ol 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
1-(6-Bromopyridin-2-yl)piperidin-3-olに関する追加情報
1-(6-Bromopyridin-2-yl)piperidin-3-ol: A Comprehensive Overview
1-(6-Bromopyridin-2-yl)piperidin-3-ol, also known by its CAS number 959239-10-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule consists of a piperidine ring substituted with a hydroxyl group at the 3-position and a bromopyridine moiety at the 6-position, making it a versatile scaffold for further chemical modifications.
The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-3-ol involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as enzyme assays and pharmacokinetic studies. Researchers have also explored green chemistry approaches to synthesize this compound, reducing the environmental footprint of its production process.
The structural versatility of 1-(6-Bromopyridin-2-yl)piperidin-3-ol has made it a valuable building block in medicinal chemistry. Its piperidine ring provides a rigid framework that can be further functionalized with various substituents to enhance bioavailability, selectivity, and potency. For instance, studies have shown that the introduction of electron-withdrawing groups on the pyridine ring can significantly alter the compound's pharmacokinetic properties, making it a promising candidate for targeting specific biological pathways.
In terms of biological activity, 1-(6-Bromopyridin-2-yl)piperidin-3-ol has demonstrated potential as an inhibitor of several enzymes implicated in diseases such as cancer and neurodegenerative disorders. Recent research has highlighted its ability to modulate the activity of protein kinases, which are key players in cell signaling pathways. Additionally, this compound has shown anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases.
The application of computational chemistry techniques has further enhanced our understanding of the molecular interactions of 1-(6-Bromopyridin-2-yldl)piperidin-3-o. Molecular docking studies have revealed that the compound can bind effectively to target proteins with high affinity, providing insights into its mechanism of action. These findings have been corroborated by experimental studies, which have confirmed the compound's bioactivity in vitro and in vivo models.
In conclusion, 1-(6-Bromopyridin-dl)piperidin-dl-o, with its unique structure and diverse applications, continues to be a focal point in chemical research. Its role as a versatile building block in drug discovery and its promising biological activities make it an essential compound for future therapeutic developments. As research progresses, we can expect further elucidation of its potential applications and mechanisms of action.
959239-10-2 (1-(6-Bromopyridin-2-yl)piperidin-3-ol) 関連製品
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